molecular formula C20H26N4O4 B12505952 N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B12505952
M. Wt: 386.4 g/mol
InChI Key: KCHRVCPYVZPEOE-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with morpholine and methoxymethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine and methoxymethyl groups. The final step involves the attachment of the N-ethyl and N-phenylacetamide groups. Common reagents used in these reactions include ethylamine, phenylacetyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-ethyl-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H26N4O4/c1-3-23(17-7-5-4-6-8-17)19(26)14-24-18(25)13-16(15-27-2)21-20(24)22-9-11-28-12-10-22/h4-8,13H,3,9-12,14-15H2,1-2H3

InChI Key

KCHRVCPYVZPEOE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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